Higher Commercial Purity Specification vs. 6-Bromo Regioisomer
Commercial availability of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is reported at 98% purity , while the 6-bromo regioisomer is typically offered at a lower minimum purity specification of 97% . This difference in commercial purity specification may influence downstream reaction yields and the need for additional purification steps.
| Evidence Dimension | Minimum purity specification |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 959992-62-2): 97% |
| Quantified Difference | +1% absolute purity |
| Conditions | Commercial vendor specifications (Leyan and AKSci, respectively) |
Why This Matters
Higher initial purity reduces the need for pre-reaction purification, potentially saving time and material costs in multi-step synthetic sequences.
